![molecular formula C7H4FN3O2 B11760736 4-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11760736.png)
4-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine: is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound features a fused bicyclic structure consisting of a pyrrole ring and a pyridine ring. The presence of fluorine and nitro groups on the pyridine ring imparts unique chemical properties to the molecule, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Cyclization: The formation of the pyrrolo[3,2-c]pyridine core is accomplished through cyclization reactions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods focus on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to scale up production.
化学反応の分析
Types of Reactions
4-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate.
Major Products Formed
Reduction: 4-fluoro-3-amino-1H-pyrrolo[3,2-c]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyrrole ring.
科学的研究の応用
4-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of kinase inhibitors.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 4-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors. The nitro group can participate in redox reactions, while the fluorine atom can enhance binding affinity to target proteins through hydrogen bonding and hydrophobic interactions.
類似化合物との比較
4-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine can be compared with other similar compounds in the pyrrolopyridine family:
4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine: Similar structure but different ring fusion pattern, leading to distinct chemical properties.
4-fluoro-3-nitro-1H-pyrrolo[3,4-c]pyridine: Another isomer with a different arrangement of nitrogen atoms, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific ring fusion and the positioning of the fluorine and nitro groups, which confer unique chemical and biological properties.
特性
IUPAC Name |
4-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-7-6-4(1-2-9-7)10-3-5(6)11(12)13/h1-3,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDUQPMNOGIUSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=C2[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4'-(Chloromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B11760659.png)
![3H-Imidazo[4,5-c]pyridine-2-carbonitrile](/img/structure/B11760678.png)
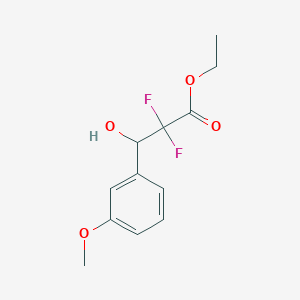
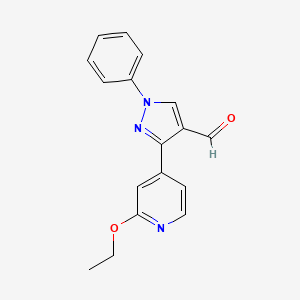
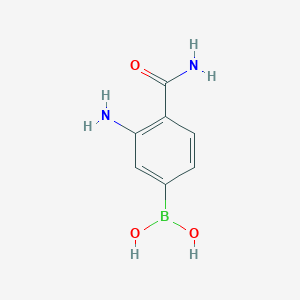
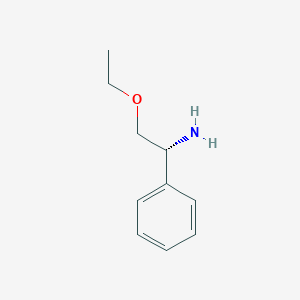
![3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL](/img/structure/B11760725.png)
![5-{[(Pyridin-4-yl)methyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B11760729.png)

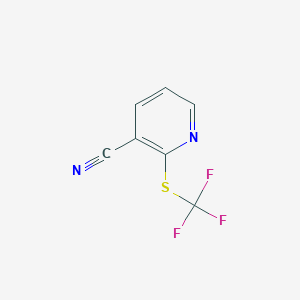

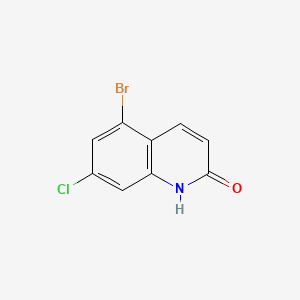

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11760752.png)
